![molecular formula C22H22N4O4S B2374271 N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899944-56-0](/img/structure/B2374271.png)
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide
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Description
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide, also known as N’-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets, causing changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole-bearing compounds can interfere with the biochemical pathways of leishmania and plasmodium strains, leading to their antileishmanial and antimalarial effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Biological Activity
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Biological Activity Overview
Thieno[3,4-c]pyrazole derivatives have been reported to exhibit a range of biological activities, including:
The specific compound has been synthesized and evaluated for its biological properties, particularly its antioxidant activity and potential effects on cellular models.
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole compounds can act as antioxidants. For instance, studies have shown that these compounds mitigate oxidative stress caused by toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus. The protective effect was assessed through the observation of erythrocyte alterations, where treated groups exhibited significantly fewer malformations compared to control groups exposed solely to the toxin .
Anticancer Properties
Thieno[3,4-c]pyrazoles have also been investigated for their anticancer properties. A notable study highlighted their role as inhibitors of specific kinases involved in cancer progression. These compounds demonstrated efficacy in reducing cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Study on Antioxidant Effects
In a controlled study involving Clarias gariepinus, the effects of this compound were evaluated against oxidative damage induced by 4-nonylphenol. The results indicated:
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound (7a) | 12 ± 1.03 |
Compound (7b) | 0.6 ± 0.16 |
Compound (7e) | 28.3 ± 2.04 |
Compound (8) | 29.1 ± 3.05 |
The data demonstrates that the compound significantly reduced the percentage of altered erythrocytes compared to the control group exposed to the toxin alone .
Anticancer Activity Assessment
Another study focused on the anticancer potential of thieno[3,4-c]pyrazole derivatives revealed that these compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance potency .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-31(29,30)13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRALVECGRBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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